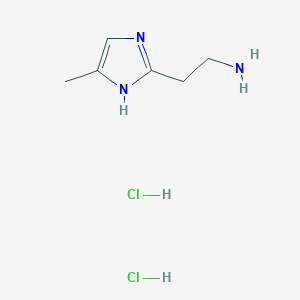

2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride

Description

2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride (CAS: 88883-73-2) is a dihydrochloride salt of an imidazole-derived ethylamine. Its molecular formula is C₆H₁₁N₃·2HCl, with a calculated molecular weight of 197.92 g/mol (base compound: C₆H₁₁N₃ = 125.17 g/mol; 2HCl = 72.92 g/mol). The compound features a 4-methyl-substituted imidazole ring linked to an ethylamine group, protonated as a dihydrochloride salt. It is utilized as a pharmaceutical intermediate and versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

2-(5-methyl-1H-imidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5-4-8-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCUCTSCXXYYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524486 | |

| Record name | 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88883-73-2 | |

| Record name | 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride typically involves the reaction of 4-methylimidazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ethylamine Group

The primary amine in the ethylamine side chain (protonated in dihydrochloride form) exhibits nucleophilic character under basic conditions. Key reactions include:

Alkylation :

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) yields N-alkylated derivatives.

-

Example:

Acylation :

-

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Example:

Schiff Base Formation :

-

Condensation with aldehydes/ketones produces imines, useful in coordination chemistry.

Reactivity of the Imidazole Ring

The imidazole ring undergoes electrophilic substitution, influenced by the electron-donating methyl group and electron-withdrawing ethylamine side chain:

Oxidation and Reduction Pathways

Oxidation :

-

The imidazole ring can form N-oxides under strong oxidizing agents (e.g., H₂O₂, mCPBA).

-

Ethylamine side chains may oxidize to nitro groups under harsh conditions (e.g., KMnO₄).

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in synthetic intermediates but leaves the aromatic ring intact .

Coordination Chemistry

The imidazole nitrogen (N-1 or N-3) acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) . Applications include catalysis and metallodrug development.

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

The compound features a 4-methyl-1H-imidazole ring, which is known for its biological activity. The imidazole moiety plays a crucial role in the interaction with biological targets, making this compound a subject of interest in drug development.

Pharmaceutical Applications

-

Neurodegenerative Disorders

- Research indicates that imidazole derivatives, including 2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride, may be effective in treating neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to act as an inhibitor of insulin-degrading enzyme (IDE), which is involved in the metabolism of amyloid-beta peptides associated with Alzheimer's pathology. In a study involving structure-activity relationships (SAR), several analogs were synthesized to optimize their inhibitory effects on IDE, demonstrating the potential of imidazole-based compounds in neuropharmacology .

-

Antimicrobial Activity

- The imidazole structure is frequently associated with antimicrobial properties. Studies have shown that various imidazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The specific compound under consideration has not been extensively studied for its antimicrobial effects; however, similar compounds have demonstrated significant efficacy, suggesting potential applications in developing new antimicrobial agents.

-

Cancer Therapy

- Imidazole derivatives have also been investigated for their anticancer properties. Compounds with structural similarities to this compound have been found to inhibit tumor growth and induce apoptosis in cancer cells. This application is particularly relevant in the context of targeted therapies that aim to minimize side effects while maximizing therapeutic efficacy.

Biochemical Applications

-

Enzyme Inhibition

- The ability of this compound to inhibit specific enzymes positions it as a valuable tool in biochemical research. For instance, its role as an IDE inhibitor allows researchers to explore pathways involved in amyloid-beta metabolism, which is crucial for understanding Alzheimer's disease progression .

-

Ligand Chemistry

- This compound can act as a ligand in coordination chemistry. It forms complexes with metal ions, which can be characterized using techniques such as single crystal X-ray diffraction and spectroscopic methods. These complexes are essential for studying metal ion interactions in biological systems and can aid in the development of new catalysts or sensors .

Data Summary and Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities but differ in substituent positions, methylation patterns, or salt forms:

Physicochemical Properties

- Melting Points : Histamine dihydrochloride (249–252°C) serves as a benchmark. The methyl substitution in the target compound likely alters crystallinity and solubility but lacks reported experimental data.

- Molecular Weight : The methyl group increases molecular weight by ~13.85 g/mol compared to histamine dihydrochloride.

Biological Activity

2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

- Molecular Formula : C6H11N3·2HCl

- CAS Number : 88883-84-5

- Other Names : 5-methyl-1H-imidazole-2-ethanamine

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring facilitates hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The ethylamine side chain may enhance the compound's overall biological effects by influencing solubility and membrane permeability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties . It has been studied for its effectiveness against various pathogens, including bacteria and fungi.

Antibacterial Activity

A series of studies have demonstrated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary depending on the strain:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

The compound also shows antifungal activity, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings highlight its potential utility in treating fungal infections .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Antimicrobial Efficacy Study : A controlled laboratory study assessed the antibacterial effects of various concentrations of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at lower concentrations compared to standard antibiotics.

- Cell Viability Assay : In vitro assays demonstrated that while the compound effectively inhibited bacterial growth, it exhibited low toxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic use .

Research Applications

The compound is not only relevant in microbiological contexts but also serves as a building block in medicinal chemistry for synthesizing more complex imidazole derivatives. Its applications extend to:

- Pharmaceutical Development : As a potential therapeutic agent for various diseases.

- Chemical Synthesis : Used in the production of specialty chemicals and pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.